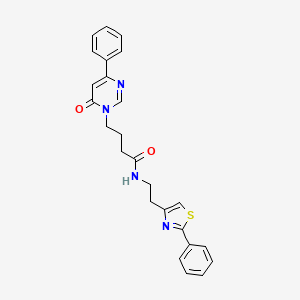
4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)butanamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the pyrimidine family and contains both thiazole and phenyl groups.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research has explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, highlighting their anticancer and anti-5-lipoxygenase activities. These compounds, which share a structural resemblance through their pyrimidine core, have been synthesized through various chemical reactions and evaluated for their cytotoxicity against different cancer cell lines, including HCT-116 and MCF-7, as well as for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).
Anticonvulsant Activity
Another study focused on the design, synthesis, and evaluation of new hybrid compounds derived from propanamides and butanamides, demonstrating potential as anticonvulsant agents. This research underscores the utility of incorporating pyrimidine structures into compounds that exhibit broad spectra of activity across various preclinical seizure models, suggesting the potential of such chemical structures in the development of new antiepileptic drugs (Kamiński et al., 2015).
Heterocyclic Synthesis
Further, the role of pyrimidine derivatives in heterocyclic synthesis has been highlighted, with studies demonstrating their involvement in the synthesis of thienopyridines and other fused derivatives. These findings reveal the versatility of pyrimidine-based compounds in synthesizing a wide range of heterocyclic structures, which are crucial in the development of pharmaceuticals and other biologically active molecules (Harb et al., 2006).
Antimicrobial Activity
Additionally, the synthesis and antimicrobial activity of arylazopyrazole pyrimidine derivatives have been explored. This work illustrates the potential of pyrimidine derivatives to serve as the backbone for developing compounds with significant antimicrobial properties, highlighting their application in addressing various bacterial and fungal infections (Sarvaiya et al., 2019).
Propiedades
IUPAC Name |
4-(6-oxo-4-phenylpyrimidin-1-yl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c30-23(26-14-13-21-17-32-25(28-21)20-10-5-2-6-11-20)12-7-15-29-18-27-22(16-24(29)31)19-8-3-1-4-9-19/h1-6,8-11,16-18H,7,12-15H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZGTSPHGBSXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NCCC3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

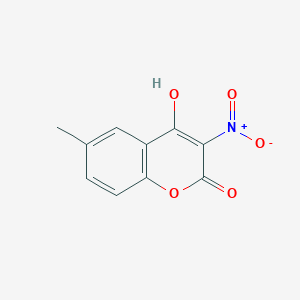
![3-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711922.png)


![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)propanamide](/img/structure/B2711926.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2711929.png)
![4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2711930.png)
![4-Bromo-2-[(3,4-dimethylanilino)methyl]-6-methoxybenzenol](/img/structure/B2711932.png)
![2-cyclopropyl-4-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2711933.png)
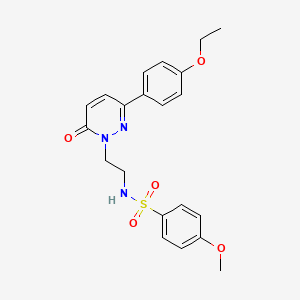
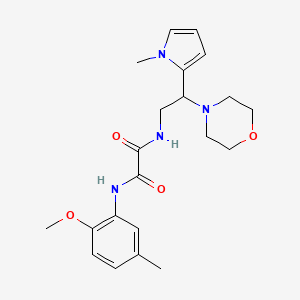
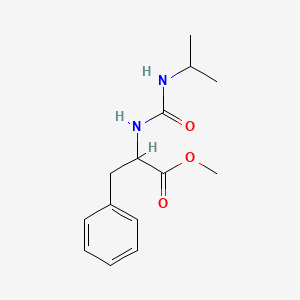
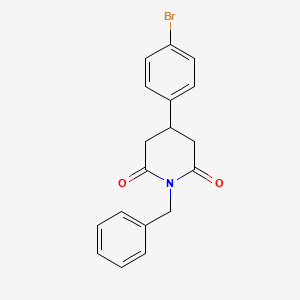
![N-(3-methylphenyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2711941.png)